BNC105

説明

BNC105 as a Next-Generation Vascular Disrupting Agent (VDA) in Cancer Therapy

This compound is being developed as a novel vascular disrupting agent for the treatment of solid tumors. aspecthuntley.com.aumonsoon.com.au It is characterized by a dual mode of action, primarily by disrupting the blood supply to tumors and potentially exerting a direct toxic effect on cancer cells. drugbank.com this compound is a tubulin targeting compound that selectively disrupts vasculature within solid tumors. nih.govresearchgate.net Preclinical studies have indicated that this compound has the ability to inhibit tumor growth. clinicaltrialsarena.com Compared to some other VDAs, this compound has demonstrated a higher therapeutic index in preclinical models. researchgate.netclinicaltrialsarena.comaacrjournals.org This compound was developed using proprietary technology aimed at creating novel therapeutic agents. clinicaltrialsarena.com

Overview of Therapeutic Modality Targeting Tumor Vasculature

Targeting tumor vasculature is a well-recognized strategy in cancer therapy. oregonstate.edu Solid tumors rely heavily on a dedicated blood supply to obtain the oxygen and nutrients necessary for growth and survival. clinicaltrialsarena.comoregonstate.edu The abnormal and chaotic nature of tumor blood vessels makes them a vulnerable target. eurekaselect.com Therapeutic modalities targeting tumor vasculature can be broadly categorized into two main approaches: anti-angiogenic agents, which prevent the formation of new blood vessels, and vascular disrupting agents (VDAs), which target and destroy the existing tumor blood vessels. oregonstate.edu VDAs aim to cause a rapid shutdown of blood flow within the tumor, leading to hypoxia and subsequent necrosis of tumor cells. eurekaselect.comresearchgate.net This approach can be particularly effective because disrupting a single blood vessel can impact thousands of tumor cells downstream. clinicaltrialsarena.com

Historical Context of Vascular Disrupting Agents in Cancer Treatment

The concept of targeting tumor vasculature dates back to observations in the 1930s regarding tumors stimulating their own blood vessel formation (angiogenesis). In 1971, Judah Folkman proposed the hypothesis that tumors require blood supply to grow beyond a minimal size and that blocking angiogenesis could control cancer growth. While anti-angiogenic strategies focus on preventing new vessel formation, the idea of targeting the existing tumor vessels, specifically the proliferating endothelial cells within them, was advocated in the 1980s. This led to the development of vascular disrupting agents. Early research explored compounds like colchicine (B1669291), known for its antimitotic and vascular disrupting properties, although its toxicity limited clinical development. nih.gov The development of VDAs has since progressed, with various compounds being investigated for their ability to selectively disrupt tumor vasculature and induce tumor cell death. eurekaselect.comresearchgate.net

Detailed Research Findings on this compound

Preclinical and clinical research has provided valuable insights into the activity of this compound as a VDA.

In preclinical studies, this compound (often administered as its prodrug BNC105P) has shown the ability to cause rapid occlusion of tumor vasculature, leading to hypoxic stress, necrosis, and suppression of tumor growth in various animal models, including those for breast, lung, colon, prostate, and renal cancer. nih.govaacrjournals.orgaacrjournals.org For instance, complete tumor vascular disruption was observed in different tumor types at specific dose levels in mouse models. aacrjournals.org

| Tumor Type (Preclinical) | BNC105P Dose for Vascular Disruption | Reference |

|---|---|---|

| Human breast (MDA-MB-231) | ≥10 mg/kg | aacrjournals.org |

| Human lung (Calu 6) | ≥10 mg/kg | aacrjournals.org |

| Human colon (Colo 205) | ≥10 mg/kg | aacrjournals.org |

| Human prostate (DU145) | ≥10 mg/kg | aacrjournals.org |

| Lung xenograft | 5 mg/kg | aacrjournals.org |

| Brain xenograft | 5 mg/kg | aacrjournals.org |

| Prostate xenograft | 20 mg/kg | aacrjournals.org |

This compound acts as a tubulin polymerization inhibitor, binding to the colchicine binding site on tubulin. aspecthuntley.com.auresearchgate.netaacrjournals.orgresearchgate.nettandfonline.com This disrupts the microtubule cytoskeleton of tumor endothelial cells, leading to vascular collapse. eurekaselect.comresearchgate.net Studies have shown that this compound exhibits selectivity, displaying significantly higher potency against actively proliferating endothelial cells compared to non-proliferating ones. aacrjournals.org This selectivity contributes to its potential for a wider therapeutic window compared to some other tubulin-targeting agents like combretastatin (B1194345) A4 (CA4). researchgate.netaacrjournals.org Tissue distribution analysis in tumor-bearing mice indicated that this compound is cleared from normal tissues within 24 hours but remains at high concentrations within the solid tumor mass, a phenomenon described as a "lock-in" effect. clinicaltrialsarena.comaacrjournals.orgaacrjournals.org

Preclinical studies have also explored this compound in combination therapies. Combining this compound with agents targeting the VEGF and mTOR signaling pathways has shown promising results in animal models of renal and breast cancer. nih.govnih.gov For example, the combination of this compound with pazopanib (B1684535), a VEGF axis inhibitor, resulted in a significant increase in survival in an orthotopic renal cancer model. nih.govnih.gov Similarly, combining this compound with everolimus (B549166), an mTOR inhibitor, increased tumor growth inhibition. nih.govnih.gov Preclinical data also suggests potential therapeutic benefit when combining this compound with cisplatin (B142131) or gemcitabine (B846). monsoon.com.au Furthermore, this compound has shown synergy with immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4 antibodies) in preclinical models of colorectal cancer, potentially by inducing changes in the tumor microenvironment that enhance the immune response. aacrjournals.orgaacrjournals.org

Clinical trials have been conducted to evaluate this compound in patients with advanced cancers. A Phase I trial in patients with advanced solid tumors aimed to identify a dose for Phase II studies and obtain evidence of anti-tumor activity consistent with its VDA mechanism. aspecthuntley.com.au This trial demonstrated a reduction in tumor blood flow and changes in tubulin polymerization in patients, consistent with this compound's mechanism of action. aspecthuntley.com.au this compound has been evaluated in Phase II clinical trials, including in patients with renal cell carcinoma and mesothelioma. clinicaltrialsarena.combiospectrumasia.com Studies have investigated this compound as both a monotherapy and in combination with other treatments like everolimus. monsoon.com.auclinicaltrialsarena.com

| Study Type | Cancer Type | Combination Therapy | Key Findings (Preclinical) | Reference |

|---|---|---|---|---|

| Preclinical | Renal Cancer | Pazopanib (VEGF inhibitor) | Significant increase in overall survival | nih.govnih.gov |

| Preclinical | Renal Cancer | Everolimus (mTOR inhibitor) | Increased tumor growth inhibition | nih.govnih.gov |

| Preclinical | Breast Cancer | Bevacizumab (VEGF inhibitor) | Increased tumor growth inhibition | nih.govnih.gov |

| Preclinical | Colorectal Cancer | Anti-PD-1 antibody | Synergistic tumor growth inhibition (97% TGI in combination vs. 40% this compound, 74% anti-PD-1) | aacrjournals.orgaacrjournals.org |

| Preclinical | Colorectal Cancer | Anti-CTLA-4 antibody | Synergistic tumor growth inhibition (70% TGI in combination vs. 27% this compound, 14% anti-CTLA-4) | aacrjournals.orgaacrjournals.org |

| Study Type | Cancer Type | Combination Therapy | Key Findings (Clinical) | Reference |

|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | Monotherapy | Evidence of reduced tumor blood flow and tubulin polymerization changes | aspecthuntley.com.au |

| Phase II | Renal Cell Carcinoma | Everolimus | Combination well tolerated, supporting use of both agents at full dose levels. monsoon.com.aubiospectrumasia.com Statistically significant changes in biomarkers consistent with vascular activity observed. biospectrumasia.com | monsoon.com.aubiospectrumasia.com |

| Phase II | Mesothelioma | Monotherapy (after first-line chemotherapy) | One objective response, stable disease in some patients. biospectrumasia.com Well tolerated. biospectrumasia.com Changes in mesothelin levels observed in some responders/stable disease patients. biospectrumasia.com | biospectrumasia.com |

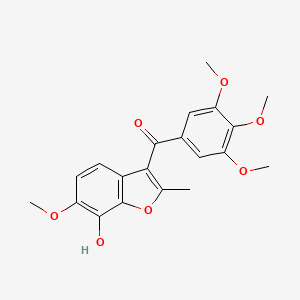

Structure

3D Structure

特性

IUPAC Name |

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMJHVVIZTENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241536 | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945771-74-4 | |

| Record name | BNC-105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BNC-105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Bnc105

Mechanism of Action as a Tubulin Polymerization Inhibitor

BNC105 acts as a tubulin polymerization inhibitor, interfering with the formation and dynamics of microtubules. Microtubules, composed of α/β tubulin heterodimers, are essential components of the eukaryotic cytoskeleton and play vital roles in numerous cellular events, including cell division. researchgate.net

Interaction with the Colchicine (B1669291) Binding Site on Tubulin

Research indicates that this compound exerts its inhibitory effect by interacting with the colchicine binding site on tubulin. researchgate.netnih.govmdpi.com This binding site is a well-established target for several anti-cancer drugs. mdpi.commdpi.com The crystal structure of this compound in complex with tubulin protein has revealed its detailed interactions within this site. researchgate.netnih.gov Structural analysis comparing the binding mode of this compound with other colchicine site binders like colchicine and CA-4 has provided insights into its molecular mechanism. researchgate.netnih.gov The trimethoxyphenyl and benzofuran (B130515) groups of this compound are considered key functional groups for its binding to tubulin. researchgate.net

Disruption of Microtubule Dynamics and Mitotic Spindle Formation

By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This disruption leads to a blockage of mitotic spindle formation. nih.govmedkoo.com The mitotic spindle is crucial for the accurate segregation of chromosomes during cell division. oncotarget.com Interference with spindle formation causes cell cycle arrest, particularly in the G2/M phase, and can ultimately lead to cell death. nih.govresearchgate.net Microtubule-targeting drugs that alter tubulin dynamics can prevent cell division and cancer progression. researchgate.net

Selective Action on Tumor Vasculature Endothelium

A notable characteristic of this compound is its selective action on the endothelium of tumor vasculature. nih.govnih.govclinicaltrialsarena.com This selectivity is a key aspect of its function as a vascular disrupting agent (VDA). VDAs aim to occlude tumor blood vessels, thereby cutting off the supply of oxygen and nutrients to the tumor cells, leading to hypoxia and necrosis. nih.govdrugbank.com

Preferential Potency against Actively Proliferating Endothelial Cells

This compound demonstrates significantly higher potency against endothelial cells that are actively proliferating or involved in the formation of new capillaries compared to non-proliferating endothelial cells found in stable vessels. researchgate.netnih.govmedchemexpress.com This preferential activity is particularly relevant in the context of tumor angiogenesis, where endothelial cells are in a constant state of activation and proliferation to support tumor growth. nih.govfrontiersin.org Studies have shown this compound to have an 80-fold higher potency against actively proliferating endothelial cells compared to non-proliferating ones. researchgate.netnih.gov This selectivity is not as pronounced with other VDAs like CA4. researchgate.netnih.gov

Differentiation from Non-Proliferating Endothelium

The ability of this compound to differentiate between actively proliferating and quiescent endothelium is a crucial factor contributing to its potentially wider therapeutic window compared to other VDAs. researchgate.netnih.gov While tumor endothelial cells are highly proliferative, normal endothelium in healthy tissues is largely quiescent. frontiersin.org This differential sensitivity allows this compound to target the rapidly growing tumor blood vessels while minimizing damage to normal blood vessels. clinicaltrialsarena.combiospace.com

Direct Cytotoxic Effects on Cancer Cells

In addition to its vascular disrupting properties, this compound also exhibits direct cytotoxic effects on cancer cells. researchgate.netnih.govmedkoo.comdrugbank.comaacrjournals.org This dual mode of action, targeting both the tumor vasculature and the cancer cells themselves, contributes to its anti-tumor efficacy. drugbank.comaspecthuntley.com.au

Studies have shown this compound to have potent antiproliferative activity against a range of cancer cell lines. medchemexpress.comaacrjournals.org For instance, it has demonstrated efficacy in preclinical models of breast, colon, prostate, brain, and lung cancer. aacrjournals.org The cytotoxic activity is observed at nanomolar concentrations in various cancer cell lines, with EC50 values typically in the range of 1-20 nM. aacrjournals.org

Research has also explored the direct effects of this compound on specific cancer types, such as acute myeloid leukemia (AML). aacrjournals.org Studies using AML cell lines and patient samples have shown that this compound is a potent inducer of apoptosis in these cells, even in high-risk subtypes. aacrjournals.org This direct cytotoxic effect on cancer cells, combined with its vascular disrupting activity, positions this compound as a therapeutic agent with potential in various cancer settings. aacrjournals.org

Antiproliferative Potency of this compound in Select Cancer Cell Lines

| Cell Line | IC50 (nM) | Source |

| DU145 | <1 | medchemexpress.com |

| Calu-6 | <1 | medchemexpress.com |

| MDA-MB-231 | <1 | medchemexpress.com |

| Renal Cancer Cells | 1-20 | aacrjournals.org |

| AML Cell Lines | 0.2-1.3 | aacrjournals.org |

Note: IC50 values represent the half-maximal inhibitory concentration.

Intratumoral Retention and Specificity

This compound, a vascular disrupting agent (VDA), demonstrates notable intratumoral retention and specificity, contributing to its therapeutic profile. Preclinical studies have provided insights into how this compound is retained within the tumor microenvironment while being cleared more rapidly from normal tissues. This differential retention is a key feature that enhances its therapeutic index. clinicaltrialsarena.com

Tissue distribution analysis of this compound in tumor-bearing mice has shown that the compound is present at high concentrations within the solid tumor mass 24 hours after administration, whereas it is cleared from other tissues within the same timeframe. researchgate.netnih.gov This "lock-in" effect within tumors is considered to contribute to improved treatment response and potentially fewer systemic side effects observed in some studies. clinicaltrialsarena.com

The specificity of this compound is linked to its mechanism of action, which involves targeting tubulin, a key component of the cytoskeleton. This compound acts as a tubulin polymerization inhibitor. nih.govnih.gov While tubulin is present in all dividing cells, this compound exhibits a higher potency against endothelial cells that are actively proliferating or involved in forming new capillaries, characteristics common in tumor vasculature, compared to non-proliferating endothelial cells or those in stable capillaries. nih.gov This selective disruption of tumor microvasculature leads to rapid onset of hypoxia and necrosis within solid tumors. aacrjournals.org

Studies comparing this compound to other VDAs, such as CA4, have indicated that this compound offers a wider therapeutic window and greater potency in terms of vascular disruption at lower fractions of its no observed adverse event level (NOAEL). researchgate.netnih.gov For instance, this compound has been shown to cause 95% vascular disruption at 1/8th of its NOAEL, whereas CA4 achieves 90% vascular disruption at its NOAEL. researchgate.netnih.gov This suggests a more favorable specificity profile for this compound towards tumor vasculature.

The selective action of this compound on tumor vasculature leads to a shutdown of blood supply, effectively "locking" the drug inside the tumor where it can exert anti-proliferative effects on cancer cells. aacrjournals.org This dual mode of action, encompassing both vascular disruption and direct cytotoxic effects on tumor cells, contributes to its anti-cancer efficacy observed in various preclinical models. nih.govaacrjournals.orgdrugbank.com

Research findings in different tumor models, including lung, prostate, and brain xenografts in mice, have demonstrated that BNC105P (a prodrug of this compound) disrupts vasculature following a single administration. aacrjournals.org Vascular disruption was observed at varying doses depending on the tumor type, leading to corresponding increases in tumor necrosis. aacrjournals.org

The consequences of this compound action in the tumor microenvironment include decreased expression of laminin (B1169045) and CD31, indicating disruption of vessel integrity and endothelial cell death. aacrjournals.org This is followed by increased expression of VEGF and apoptosis within hours post-administration. aacrjournals.org

While tumor re-vascularization can occur following BNC105P treatment, combinations with agents like bevacizumab have shown the potential to prevent this re-vascularization and prolong vascular shutdown. aacrjournals.org

The highly tumor-specific mechanism of action of this compound has also positioned it as a potential therapeutic in the hematologic cancer setting. aacrjournals.orgmonsoon.com.au Studies in acute myeloid leukemia (AML) cell lines have shown high sensitivity to this compound treatment, with low IC50 values observed after 48 hours. aacrjournals.org Furthermore, AML patient samples exposed to this compound at clinically relevant doses showed decreased viability and induced caspase activity in a dose- and time-dependent manner, while bone marrow mononuclear cells from healthy controls were significantly less affected. aacrjournals.org

Preclinical Vascular Disruption Data

| Tumor Type (Xenograft in Mice) | Dose of BNC105P | Observed Vascular Disruption |

| Lung | 5 mg/kg | Yes |

| Brain | 5 mg/kg | Yes |

| Prostate | 20 mg/kg | Yes |

Data derived from preclinical studies evaluating BNC105P. aacrjournals.org

In Vitro Sensitivity of AML Cell Lines to this compound

| AML Cell Line | IC50 (nM) after 48 hours |

| AML Cell Line 1 | 0.2 |

| AML Cell Line 2 | ... |

| AML Cell Line 3 | ... |

| AML Cell Line 4 | ... |

| AML Cell Line 5 | ... |

| AML Cell Line 6 | 1.3 |

Data represents a range of IC50 values observed across tested AML cell lines. aacrjournals.org

These findings collectively highlight the selective accumulation and retention of this compound within tumors and its specific targeting of tumor vasculature and cancer cells, contributing to its anti-tumor effects.

Cellular and Molecular Responses to Bnc105 Treatment

Induction of Tumor Hypoxia and Necrosis

A key outcome of BNC105 treatment is the rapid and severe disruption of tumor blood vessels nih.govresearchgate.netnih.govaacrjournals.org. This vascular shutdown leads to a pronounced increase in tumor hypoxia, a condition characterized by low oxygen levels nih.govresearchgate.netnih.govaacrjournals.org. The ensuing lack of oxygen and nutrients results in widespread tumor necrosis, which is the uncontrolled death of cells nih.govresearchgate.netnih.govaacrjournals.org. Studies in rodent models have shown that a single dose of this compound can cause a very high degree of tumor hypoxia, leading to over 95% necrosis within 24 hours post-treatment aacrjournals.orgaacrjournals.org. Despite this significant necrosis, tumor recovery can become evident within a couple of days following treatment aacrjournals.orgaacrjournals.org.

Activation of Adaptive Hypoxic Signaling Pathways

In response to the severe hypoxia induced by this compound, tumor cells activate adaptive signaling pathways that promote survival and recovery nih.govresearchgate.netnih.gov.

Upregulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and Glucose Transporter 1 (GLUT-1)

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) is a key transcriptional regulator that plays a major role in the cellular response to low oxygen conditions nih.govmdpi.com. Following this compound-induced hypoxia, HIF-1α is strongly upregulated nih.govresearchgate.netnih.gov. This is consistent with the known stabilization of HIF-1α in acutely hypoxic environments where oxygen-dependent hydroxylation is inhibited nih.gov. HIF-1α activation, in turn, leads to the upregulation of genes involved in adaptation to hypoxia, including Glucose Transporter 1 (GLUT-1) nih.govresearchgate.netnih.govnih.govmdpi.comfrontiersin.orgijbs.com. GLUT-1 is responsible for glucose uptake, and its increased expression reflects an increased dependency of cancer cells on glucose metabolism under hypoxic conditions aacrjournals.orgnih.govmdpi.comfrontiersin.org. Studies in renal cancer cell lines and xenograft models treated with this compound have demonstrated increased expression of both HIF-1α and GLUT-1 nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org.

Table 1: Upregulation of HIF-1α and GLUT-1 Post-BNC105 Treatment

| Marker | Observed Change Post-BNC105 Treatment | Reference(s) |

| HIF-1α | Strongly upregulated | nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org |

| GLUT-1 | Strongly upregulated | nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org |

Modulation of the Vascular Endothelial Growth Factor (VEGF) Signaling Axis

The Vascular Endothelial Growth Factor (VEGF) signaling axis is crucial for angiogenesis, the formation of new blood vessels sci-hub.se. This compound treatment has been shown to upregulate the VEGF signaling axis as part of the tumor's adaptive response to hypoxia nih.govresearchgate.netnih.gov. Increased expression of VEGF-A, a key component of this axis, has been observed following this compound action nih.govnih.gov. This suggests that tumors attempt to re-establish blood supply in response to the vascular disruption caused by this compound nih.gov.

Modulation of Protein Synthesis Pathways

This compound treatment also impacts protein synthesis pathways, which are involved in cellular growth and survival.

Phosphorylation of Mammalian Target of Rapamycin (B549165) (mTOR)

The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, often activated in response to various stimuli molbiolcell.org. Phosphorylation of mTOR was found to be upregulated following this compound treatment nih.govresearchgate.netnih.govaacrjournals.org. This suggests that the mTOR pathway is activated in tumor cells, potentially as a mechanism to promote survival and recovery from the this compound-induced stress nih.govaacrjournals.org. Increased staining for phosphorylated mTOR has been observed in the viable regions of tumors after this compound treatment nih.gov.

Phosphorylation of Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP-1) and Eukaryotic Initiation Factor 2 Alpha (eIF2α)

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP-1) is a translational repressor that inhibits cap-dependent translation by binding to eIF4E nih.govwikipedia.orgcellsignal.comnih.gov. Phosphorylation of 4E-BP-1 leads to its dissociation from eIF4E, thereby promoting protein synthesis nih.govwikipedia.orgnih.gov. Following this compound treatment, phosphorylation of 4E-BP-1 was found to be upregulated nih.govresearchgate.netnih.govaacrjournals.org. This is consistent with increased protein synthesis, including the increased expression of VEGF-A nih.govresearchgate.netnih.gov. Phosphorylated 4E-BP-1 has been observed demarcating islands of viable tumor cells after this compound treatment nih.gov.

Eukaryotic Initiation Factor 2 Alpha (eIF2α) phosphorylation is typically associated with a general inhibition of protein synthesis in response to various stress conditions, including hypoxia molbiolcell.org. However, in the context of this compound treatment, phosphorylation of eIF2α was also reported to be upregulated nih.govresearchgate.netnih.gov. This seemingly contradictory finding alongside increased 4E-BP-1 phosphorylation and protein synthesis suggests a complex modulation of translation initiation pathways in response to this compound-induced stress and subsequent adaptive mechanisms nih.govresearchgate.netnih.govaacrjournals.org. Upregulation of PERK and phosphorylation of eIF2α have been noted, reflecting activation of the Unfolded Protein Response (UPR) aacrjournals.org.

Table 2: Modulation of Protein Synthesis Pathway Markers Post-BNC105 Treatment

| Marker | Observed Change Post-BNC105 Treatment | Reference(s) |

| Phosphorylated mTOR | Upregulated | nih.govresearchgate.netnih.govaacrjournals.org |

| Phosphorylated 4E-BP-1 | Upregulated | nih.govresearchgate.netnih.govaacrjournals.org |

| Phosphorylated eIF2α | Upregulated | nih.govresearchgate.netnih.govaacrjournals.org |

Induction of Apoptosis and Cell Death Mechanisms

This compound is known to induce rapid apoptosis in certain cancer cells, including chronic lymphocytic leukemia (CLL) cells and acute myeloid leukemia (AML) cell lines and patient samples. tandfonline.comnih.govnih.govaacrjournals.orgaacrjournals.org The mechanism of this rapid apoptosis is associated with the activation of specific signaling pathways and the induction of pro-apoptotic proteins. tandfonline.comnih.govaacrjournals.org

Activation of c-Jun N-terminal Kinase (JNK) Pathway

A key molecular event following this compound treatment is the activation of the c-Jun N-terminal kinase (JNK) pathway. tandfonline.comnih.govnih.govaacrjournals.org this compound binding to the colchicine-binding site on tubulin results in the activation of JNK. tandfonline.comnih.gov This activation, often observed as phosphorylation of JNK, occurs prior to caspase activation, suggesting its role upstream in the apoptotic cascade. tandfonline.com Studies in CLL cells and AML cell lines have consistently shown a dose-dependent increase in JNK phosphorylation upon this compound exposure. aacrjournals.org JNK signaling is involved in various cellular processes, including apoptosis, and its activation is considered essential for this compound-induced apoptosis in CLL cells. tandfonline.comscielo.br While the ultimate downstream JNK target leading to apoptosis is not fully elucidated, its activation is a critical component of this compound's mechanism of action. tandfonline.com

Induction of Activating Transcription Factor 2 (ATF2), Activating Transcription Factor 3 (ATF3), and Noxa

In addition to JNK activation, this compound treatment leads to the phosphorylation of Activating Transcription Factor 2 (ATF2) and the induction of Activating Transcription Factor 3 (ATF3) and Noxa. tandfonline.comnih.govnih.govaacrjournals.org These events are downstream of tubulin disruption caused by this compound. tandfonline.com

Phosphorylation of ATF2 and induction of ATF3 and Noxa contribute to the acute apoptosis observed in CLL cells. tandfonline.comnih.govaacrjournals.org Specifically, the induction of the pro-apoptotic Bcl-2 family member Noxa is a significant factor in this compound-mediated apoptosis. tandfonline.comnih.govaacrjournals.org Apoptosis induced by this compound is dependent on both JNK activation and Noxa induction. tandfonline.comnih.govnih.gov

While ATF3 can be induced by various cellular stresses and is known to regulate Noxa gene transcription in collaboration with other factors, research suggests that ATF3 induction may not be strictly required for Noxa transcript or protein induction in response to this compound in CLL cells. tandfonline.com JNK inhibition has been shown to prevent ATF3 induction but did not completely abolish Noxa levels, indicating that Noxa may also be regulated by pathways independent of JNK/ATF2/ATF3 in this context. tandfonline.com However, the induction of Noxa in the absence of JNK activity appears insufficient to induce apoptosis. tandfonline.com

Normal leukocytes exposed to this compound may exhibit JNK activation and ATF3 induction but not Noxa induction, which is associated with their resistance to this compound-induced apoptosis. tandfonline.comnih.govnih.gov This highlights the importance of Noxa induction, in conjunction with JNK activation, for the apoptotic effects of this compound. tandfonline.comnih.govnih.gov

Preclinical Efficacy and Translational Research

In Vitro Studies in Cancer Cell Lines and Endothelial Cells

In vitro investigations have explored the effects of BNC105 on various cancer cell lines and endothelial cells, highlighting its antiproliferative activity and efficacy against chemoresistant phenotypes.

Antiproliferative Activity across Diverse Cancer Cell Types

This compound has shown potent antiproliferative activity across a panel of different cancer cell lines. It exhibits excellent potency with half-maximal inhibitory concentration (IC50) values typically below 1 nM for cell lines such as DU145, Calu-6, and MDA-MB-231. medchemexpress.com The compound also demonstrates selectivity, showing approximately 80-fold higher potency against activated or proliferating endothelial cells, which are characteristic of tumor vasculature, compared to non-proliferating endothelial cells found in normal tissues. nih.gov This selectivity is also observed in human aortic arterial endothelial cells (HAAECs). medchemexpress.com

| Cell Line | IC50 (nM) |

|---|---|

| DU145 | < 1 |

| Calu-6 | < 1 |

| MDA-MB-231 | < 1 |

| A2780 | 0.3 |

| A2780cis | 0.1 |

Efficacy against Chemoresistant Cell Lines

Studies have indicated this compound's effectiveness against cell lines that have developed resistance to conventional chemotherapies. Notably, this compound exhibits good potency against the cisplatin-resistant cell line A2780cis. medchemexpress.comaacrjournals.org In the A2780 and A2780cis ovarian cancer cell lines, this compound was a potent inhibitor of proliferation with IC50 values of 0.3 nM and 0.1 nM, respectively. aacrjournals.org This contrasts with cisplatin (B142131) and carboplatin (B1684641), which were significantly less potent against A2780 and inactive against the A2780cis sub-line. aacrjournals.org this compound is also not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter, which can contribute to its activity in resistant cells. medkoo.com

In Vivo Efficacy in Orthotopic and Xenograft Tumor Models

Preclinical evaluations in animal models bearing various tumor types have demonstrated the in vivo efficacy of this compound, both as a single agent and in combination therapies.

Single-Agent Antitumor Activity and Tumor Regression

As a single agent, this compound has shown significant antitumor activity. In preclinical models, it causes rapid occlusion of tumor vasculature, leading to hypoxic stress, necrosis, and suppression of tumor growth. nih.govtandfonline.com Studies have shown that this compound treatment can cause tumor regressions, with complete tumor clearance observed in a percentage of treated animals. nih.govmedkoo.com For instance, complete tumor clearance was noted in 20% of treated animals in some studies. nih.gov Suppressed tumor growth has been observed for up to 4 days following a single administration of BNC105P (the prodrug form of this compound). nih.govtandfonline.com

Suppression of Tumor Growth in Various Cancer Models (e.g., Breast, Renal, Colorectal, Mesothelioma)

This compound has demonstrated the ability to suppress tumor growth in a variety of cancer models, including breast, renal, colorectal, and mesothelioma. nih.govaacrjournals.orgresearchgate.netaspecthuntley.com.auopenbriefing.comasx.com.au

In a breast cancer model, combination treatment of this compound with bevacizumab resulted in increased tumor growth inhibition. nih.govresearchgate.nettandfonline.com

In an orthotopic renal cancer model, the addition of this compound to pazopanib (B1684535) treatment led to a significant increase in survival. nih.govresearchgate.nettandfonline.comresearchgate.net Combination treatment of this compound with everolimus (B549166) also increased tumor growth inhibition in a xenograft model of renal cancer. nih.govresearchgate.netresearchgate.netresearchgate.net

In syngeneic murine models of colorectal cancer (MC38 and CT26), this compound displayed synergy with immune checkpoint inhibitors. aacrjournals.orgaacrjournals.orgresearchgate.net As a monotherapy, this compound resulted in 40% inhibition of tumor growth in the MC38 model and 27% inhibition in the CT26 model by specific time points. aacrjournals.org

This compound has also been investigated in preclinical models of mesothelioma. asx.com.au

| Cancer Model | Observed Effect (Monotherapy or Combination) | Relevant Combination Agents (if applicable) |

|---|---|---|

| Breast Cancer | Increased tumor growth inhibition (in combination) | Bevacizumab |

| Renal Cancer | Increased tumor growth inhibition (in combination), Increased overall survival (in combination) | Pazopanib, Everolimus |

| Colorectal Cancer | Tumor growth inhibition (monotherapy), Strong synergy (in combination) | Anti-PD-1, Anti-CTLA-4 |

| Ovarian Cancer | Robust inhibition of tumor growth, Improved overall survival | N/A (demonstrated efficacy in platinum-resistant model) |

| Mesothelioma | Investigated in preclinical models | N/A (monotherapy evaluated clinically) |

Impact on Primary and Metastatic Tumor Vasculature Perfusion

A key aspect of this compound's activity is its impact on tumor vasculature perfusion. This compound causes rapid and selective occlusion of tumor blood vessels, leading to a significant reduction in tumor blood flow. nih.govtandfonline.com In orthotopic models, a single treatment with BNC105P resulted in the near-total disappearance of blood vessel perfusion within the tumor mass. nih.gov Importantly, this vascular disruption was selective to the tumor, sparing perfusion in normal tissues such as the kidney and lung. nih.gov A similar level of vascular disruption has been observed in metastatic lesions. nih.gov This acute disruption of tumor vasculature results in severe tumor hypoxia and subsequent necrosis. nih.govnih.govresearchgate.net

Evaluation of Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Models

Preclinical evaluation of this compound has included detailed analysis of its pharmacokinetic and pharmacodynamic properties to understand its behavior within the body and its effects on tumors.

Systemic Clearance and Intratumoral Drug Accumulation

Studies in tumor-bearing mice have provided insights into the systemic clearance and intratumoral accumulation of this compound. Following administration, while the drug is cleared from most tissues within 24 hours, it remains present at high concentrations within the solid tumor mass. nih.gov This selective retention within the tumor is a key characteristic that contributes to its anti-cancer effect. fiercebiotech.com

The prodrug form, BNC105P, is rapidly converted in vivo to the active agent, this compound. ascopubs.orgresearchgate.netnih.gov Pharmacokinetic data for this compound in plasma indicate a short half-life, reported as less than 0.5 hours or 0.57 hours. ascopubs.orgresearchgate.netresearchgate.net Plasma AUC levels of this compound have been shown to increase linearly with dose. ascopubs.org

The preferential accumulation and retention of this compound within tumors are attributed to its mechanism of action as a VDA, which targets the compromised vasculature of solid tumors. nih.govfiercebiotech.comnih.gov This selective disruption leads to increased drug concentration in the tumor microenvironment compared to normal tissues. nih.govfiercebiotech.com

Correlation of Drug Levels with Biological Activity

The correlation between this compound drug levels and its biological activity has been investigated in preclinical models. Pharmacodynamically active plasma levels of this compound have been achieved in studies, correlating with active preclinical plasma exposure levels. ascopubs.org

The biological activity of this compound is linked to its ability to inhibit tubulin polymerization and disrupt tumor vasculature. nih.govascopubs.orgnih.gov Studies have shown a dose-dependent reduction in the levels of polymerized tubulin in peripheral blood mononuclear cells (PBMCs), indicating the on-target action of this compound. researchgate.netresearchgate.net Changes in tumor perfusion, as evaluated by DCE-MRI, have also been observed at doses achieving certain plasma drug levels, further demonstrating the link between exposure and pharmacodynamic effect. ascopubs.org

Preclinical studies have shown that this compound treatment leads to significant tumor growth inhibition. nih.govclinicaltrialsarena.com This effect is a consequence of the drug's dual mechanism: selective disruption of tumor blood vessels, causing hypoxia and necrosis, and direct cytotoxicity against cancer cells through tubulin inhibition. nih.govfiercebiotech.com The sustained presence of high concentrations of this compound within the tumor mass is considered to enhance its anti-cancer effect. fiercebiotech.com

Mechanisms of Acquired Resistance and Strategies for Overcoming Them

Despite the promising activity of this compound, the development of acquired resistance is a potential challenge in cancer therapy. Research has explored mechanisms that may contribute to resistance and strategies to circumvent them.

Role of Efflux Pumps in Resistance Modulations

Efflux pumps are a common mechanism by which cancer cells develop resistance to various chemotherapeutic agents by actively transporting drugs out of the cell. frontiersin.orgnih.gov Studies have investigated the susceptibility of this compound to efflux pump-mediated resistance.

Data suggest that this compound activity is not altered by efflux pumps, indicating that the compound is not susceptible to this particular drug resistance mechanism. aacrjournals.org This is in contrast to some other tubulin-targeting agents commonly used in the clinic, whose efficacy can be reduced by efflux pump expression. aacrjournals.org This characteristic of this compound suggests a potential advantage in treating tumors that have developed resistance through upregulation of efflux pumps. aacrjournals.org

Tumor Adaptive Responses to Hypoxia and Recovery Mechanisms

This compound induces severe tumor hypoxia due to its vascular disrupting activity. nih.govaacrjournals.orgresearchgate.netaacrjournals.org While this leads to significant necrosis and short-term tumor growth inhibition, tumors can develop adaptive responses to recover from hypoxic stress. nih.govaacrjournals.orgresearchgate.netaacrjournals.org Understanding these recovery mechanisms is crucial for developing strategies to enhance the efficacy of this compound.

Studies have identified several molecular and cellular events activated in tumors following this compound treatment that drive tumor recovery from hypoxia. These adaptive responses include the upregulation of proteins involved in glucose metabolism, angiogenesis, and protein synthesis. Key proteins observed to be upregulated include HIF-1α, GLUT-1, VEGF-A, and phosphorylated mTOR and 4E-BP-1. nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.org Activation of the Unfolded Protein Response (UPR), reflected by the upregulation of PERK and phosphorylation of eIF2α, has also been observed. nih.govaacrjournals.orgresearchgate.net

These findings suggest that targeting these adaptive pathways could enhance the anti-tumor efficacy of this compound. Preclinical investigations have explored combinations of this compound with agents that inhibit these recovery mechanisms. For instance, combining this compound with inhibitors of the VEGF axis (like bevacizumab or pazopanib) or mTOR signaling (like everolimus) has shown increased tumor growth inhibition and improved survival in preclinical models. nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.org These combinations aim to curtail the tumor's ability to revascularize and resume growth after the initial hypoxic insult induced by this compound. nih.govnih.govaacrjournals.org

Interactive Data Tables:

Based on the search results, specific quantitative data points suitable for interactive tables are limited within the scope of the requested sections. However, the search results provide qualitative and comparative data regarding tumor growth inhibition in combination studies. Below is a representation of some findings:

Table 1: Tumor Growth Inhibition in Preclinical Combination Studies

| Model (Cell Line) | Treatment | Tumor Growth Inhibition (%) | Statistical Significance (vs. Monotherapy) | Source |

| A498 (Renal) | This compound | 12 | Not specified (vs. Combination) | aacrjournals.orgresearchgate.net |

| A498 (Renal) | Rapamycin (B549165) | 18 | Not specified (vs. Combination) | aacrjournals.orgresearchgate.net |

| A498 (Renal) | This compound + Rapamycin | 47 | Significant (p>0.05 - Note: p>0.05 likely indicates not statistically significant in this context, check source) | aacrjournals.orgresearchgate.net |

| RENCA (Renal) | Everolimus | 46 | Not specified (vs. Combination) | aacrjournals.org |

| RENCA (Renal) | This compound | 18 | Not specified (vs. Combination) | aacrjournals.org |

| RENCA (Renal) | This compound + Everolimus | 73 | Significant (p<0.05) | aacrjournals.org |

| Caki-1 (Renal) | Everolimus | 23 | Not specified (vs. Combination) | aacrjournals.org |

| Caki-1 (Renal) | This compound | 25 | Not specified (vs. Combination) | aacrjournals.org |

| Caki-1 (Renal) | This compound + Everolimus | 46 | Additive benefit | aacrjournals.org |

| RENCA (Renal) | This compound | 21 | Not specified (vs. Combination) | aacrjournals.org |

| RENCA (Renal) | Pazopanib | 19 | Not specified (vs. Combination) | aacrjournals.org |

| RENCA (Renal) | This compound + Pazopanib | 46 | Not specified (vs. Monotherapies) | aacrjournals.org |

| MC38 (Colorectal) | This compound | 40 | Not specified (vs. Combination) | prnewswire.com |

| MC38 (Colorectal) | Anti-PD1 Antibody | 74 | Not specified (vs. Combination) | prnewswire.com |

| MC38 (Colorectal) | This compound + Anti-PD1 Antibody | 97 | Greater benefit | prnewswire.com |

| CT26 (Colorectal) | This compound | 27 | Not specified (vs. Combination) | prnewswire.com |

| CT26 (Colorectal) | Anti-CTLA4 Antibody | 14 | Not specified (vs. Combination) | prnewswire.com |

| CT26 (Colorectal) | This compound + Anti-CTLA4 Antibody | 70 | Greater benefit | prnewswire.com |

Combination Therapy Strategies in Preclinical Models

Rationale for Multi-Modal Therapeutic Approaches

The rationale for combining BNC105 with other therapeutic agents stems from the understanding of tumor biology and the mechanisms of resistance or recovery following VDA treatment. This compound-induced vascular disruption causes severe tumor hypoxia. nih.govaacrjournals.org This hypoxic environment can trigger adaptive responses in surviving tumor cells located at the tumor rim, which have access to normal vasculature. nih.gov These adaptive mechanisms can involve the upregulation of pro-angiogenic factors like VEGF and activation of survival pathways such as the mTOR signaling pathway, potentially driving tumor revascularization and regrowth. nih.govaacrjournals.orgmonsoon.com.aunih.gov Combining this compound with agents that target these recovery pathways or have complementary mechanisms of action is hypothesized to enhance therapeutic outcomes by preventing tumor escape and promoting more sustained anti-tumor responses. nih.govmonsoon.com.au Preclinical studies have shown that this compound enhances the effectiveness of various agents, including radiation, cytotoxic chemotherapy, and biological agents like Avastin (bevacizumab). monsoon.com.au

Combinations with Anti-Angiogenic Agents

Given the role of VEGF signaling in tumor revascularization after this compound treatment, combining this compound with anti-angiogenic agents that target the VEGF pathway has been a focus of preclinical research. nih.govnih.gov

Synergy with VEGF Pathway Inhibitors (e.g., Bevacizumab, Pazopanib)

Preclinical studies have investigated the combination of this compound with VEGF pathway inhibitors such as bevacizumab and pazopanib (B1684535). Bevacizumab, a monoclonal antibody targeting VEGF-A, and pazopanib, a tyrosine kinase inhibitor (TKI) targeting VEGFR1, 2, and 3, PDGFR α/β, and c-Kit, are agents known to inhibit angiogenesis. nih.govnih.gov

In a breast cancer model (MDA-MB-231 xenografts), the combination of BNC105P (a prodrug of this compound) and bevacizumab resulted in increased tumor growth inhibition compared to either monotherapy. nih.gov Tumor growth inhibition with the combination was statistically significant compared to this compound alone and bevacizumab alone at certain time points. nih.gov

Inhibition of Tumor Vascular Recovery

A key mechanism by which anti-angiogenic agents enhance the efficacy of this compound is by hindering tumor vascular recovery following this compound-induced vascular disruption. nih.govnih.gov this compound treatment leads to increased expression of VEGF-A, suggesting that surviving cancer cells contribute to revascularization. nih.gov Bevacizumab, by targeting VEGF-A, can suppress this recovery process. nih.gov In preclinical models, the combination of BNC105P and bevacizumab caused a sustained disruption of tumor perfusion over a longer period compared to BNC105P alone. nih.gov This sustained disruption of blood supply translates to greater tumor growth inhibition. nih.gov

Data from preclinical studies demonstrating the enhanced tumor growth inhibition and improved survival with the combination of this compound and VEGF pathway inhibitors are summarized in the table below:

| Combination Therapy | Preclinical Model | Key Finding | Citation |

| This compound + Bevacizumab | MDA-MB-231 breast cancer xenograft | Increased tumor growth inhibition | nih.gov |

| This compound + Pazopanib | Orthotopic renal cancer model | Significantly increased overall survival | nih.govtandfonline.com |

| This compound + Bevacizumab | Breast cancer model | Hindered tumor vascular recovery | nih.govnih.gov |

| BNC105P + Bevacizumab | MDA-MB-231 xenografts | Significant tumor growth inhibition | nih.gov |

| This compound + Pazopanib | Orthotopic renal cancer model | Significantly increased overall survival (P < 0.0001) | tandfonline.com |

Combinations with mTOR Inhibitors (e.g., Everolimus)

The mTOR signaling pathway is another adaptive mechanism that can be activated following this compound-induced hypoxia. nih.govaacrjournals.orgmonsoon.com.au This has led to the investigation of combining this compound with mTOR inhibitors. nih.govmonsoon.com.aunih.gov

Enhanced Tumor Growth Inhibition

Preclinical evaluation of combination regimens involving a VDA like this compound and an mTOR inhibitor such as everolimus (B549166) (Afinitor) has demonstrated synergistic activity, leading to improved anti-tumor effects. aacrjournals.orgnih.gov Studies showed that the combined therapy was more efficacious in reducing endothelial cell sprouting, causing tumor vascular damage, and reducing tumor blood volume. aacrjournals.orgnih.gov

In animal models, the combination treatment of this compound with everolimus increased tumor growth inhibition. nih.govnih.govtandfonline.com Specifically, in mice bearing A498 renal tumors, treatment with the combination of this compound and rapamycin (B549165) (an mTOR inhibitor) resulted in greater tumor inhibition compared to monotherapies. aacrjournals.org Tumor growth inhibition was 18% with rapamycin alone, 12% with this compound alone, and 47% with the combination, demonstrating a statistically significant improvement with the combination. aacrjournals.org

These preclinical findings provided support for evaluating the combination of this compound and everolimus in clinical trials for renal cancer. nih.govmonsoon.com.aunih.govtandfonline.com

Preclinical data on the combination of this compound with mTOR inhibitors are summarized below:

| Combination Therapy | Preclinical Model | Key Finding | Citation |

| This compound + Everolimus | Renal and breast cancer | Increased tumor growth inhibition | nih.govnih.govtandfonline.com |

| This compound + Rapamycin | A498 renal tumor model | Greater tumor inhibition (47% vs 18% or 12%) | aacrjournals.org |

| This compound + mTOR inhibitor | Preclinical models | Synergistic anti-tumor effects | aacrjournals.orgnih.gov |

Combinations with Conventional Chemotherapeutic Agents

Preclinical studies have also explored the combination of this compound with conventional chemotherapeutic agents. Earlier studies indicated that this compound could enhance the effectiveness of cytotoxic chemotherapy such as cisplatin (B142131) and carboplatin (B1684641). monsoon.com.au

The combination of this compound with platinum-based drugs like cisplatin and carboplatin has shown strong anti-tumor effects and improved survival in tumor-bearing animals in preclinical studies. monsoon.com.au this compound has also demonstrated potent cytotoxic activity against ovarian cancer cells, including those resistant to platinum-based drugs. monsoon.com.au In laboratory tests, this compound was significantly more potent than cisplatin in killing ovarian cancer cells. monsoon.com.au

Preclinical data also suggest that this compound and gemcitabine (B846) combine well to produce a stronger anti-tumor response. monsoon.com.aumonsoon.com.au Preclinical studies have demonstrated that the combination of this compound with gemcitabine or a platinum treatment results in increased therapeutic benefit for animals carrying subcutaneous solid tumors. monsoon.com.au The design of clinical trials combining this compound with carboplatin and gemcitabine in ovarian cancer was based on robust preclinical data demonstrating synergy between this compound and platinum-based therapies in improving survival rates in animal models. biospectrumasia.com

Furthermore, preclinical investigations have explored combining this compound with the proteasome inhibitor bortezomib (B1684674). aacrjournals.org Treatment of RENCA tumors with this compound + bortezomib resulted in increased tumor necrosis compared to monotherapies, suggesting enhanced susceptibility of the tumor to these agents in combination. aacrjournals.org

These preclinical data support the potential for combining this compound with various conventional chemotherapeutic agents to enhance anti-tumor efficacy. monsoon.com.au

Preclinical data on the combination of this compound with conventional chemotherapeutic agents are summarized below:

| Combination Therapy | Preclinical Model | Key Finding | Citation |

| This compound + Cisplatin | Tumor-bearing animals | Strong anti-tumor effects and improved survival | monsoon.com.au |

| This compound + Carboplatin | Tumor-bearing animals | Strong anti-tumor effects and improved survival | monsoon.com.au |

| This compound + Platinum-based drugs | Subcutaneous solid tumor models | Increased therapeutic benefit | monsoon.com.au |

| This compound + Gemcitabine | Preclinical models | Combine well for stronger anti-tumor response | monsoon.com.aumonsoon.com.au |

| This compound + Gemcitabine | Subcutaneous solid tumor models | Increased therapeutic benefit | monsoon.com.au |

| This compound + Bortezomib | RENCA tumor model | Increased tumor necrosis compared to monotherapies | aacrjournals.org |

| This compound + Platinum-based therapies | Animal models with solid tumors | Synergy in improving survival rates | biospectrumasia.com |

Synergistic Effects with Platinum-Based Drugs (e.g., Cisplatin, Carboplatin)

Combinations of this compound with platinum-based drugs such as cisplatin and carboplatin have shown strong synergistic effects in preclinical studies monsoon.com.aumonsoon.com.au. This combination has demonstrated enhanced anti-tumor effects and improved survival rates in tumor-bearing animals monsoon.com.aumonsoon.com.au. Preclinical data specifically supports the use of this compound in combination with platinum-based therapeutic regimens monsoon.com.au. In laboratory tests using ovarian cancer cells resistant to platinum-based drugs, this compound was significantly more potent than cisplatin in killing these cells monsoon.com.au. Studies in animals bearing solid tumors have shown synergy between this compound and platinum-based therapies in improving survival rates monsoon.com.au.

Data from preclinical studies investigating this compound in combination with platinum-based drugs is summarized below:

| Combination Therapy | Preclinical Model | Observed Effect | Reference |

| This compound + Cisplatin | Calu-6 (human lung carcinoma, anaplastic) tumors in Balb/c nu/nu mice | Increased therapeutic benefit, improved survival | monsoon.com.au |

| This compound + Carboplatin | Ovarian cancer cells (platinum-resistant) | Increased potency in killing cells | monsoon.com.au |

| This compound + Platinum-based drugs | Solid tumors in animals | Synergy in improving survival rates | monsoon.com.au |

| This compound + Carboplatin | Ovarian cancer (planned Phase I/II trial based on preclinical data) | Supported by preclinical data | monsoon.com.au |

Additive Effects with Antimetabolites (e.g., 5-Fluorouracil (B62378), Gemcitabine)

Preclinical studies have also investigated the combination of this compound with antimetabolites like 5-Fluorouracil and gemcitabine. While the term "additive effects" was mentioned in the initial outline, the search results primarily highlight combinations with gemcitabine, showing increased therapeutic benefit monsoon.com.au. One preclinical study demonstrated that the combination of this compound with gemcitabine resulted in increased therapeutic benefit for animals carrying subcutaneous solid tumors monsoon.com.au.

Data from preclinical studies investigating this compound in combination with antimetabolites is summarized below:

| Combination Therapy | Preclinical Model | Observed Effect | Reference |

| This compound + Gemcitabine | Subcutaneous solid tumors in animals | Increased therapeutic benefit | monsoon.com.au |

| This compound + Gemcitabine | Ovarian cancer (planned Phase I/II trial based on preclinical data) | Supported by preclinical data | monsoon.com.au |

Combinations with Radiation Therapy

Earlier studies indicated that this compound enhances the effectiveness of radiation treatment in preclinical models monsoon.com.auclinicaltrialsarena.com. This compound can be combined with radiation therapy to eliminate tumors clinicaltrialsarena.com. Further development in combination treatments with radiation therapy is being considered through evaluation in preclinical models monsoon.com.au.

Combinations with Immuno-Oncology Agents

The potential of combining this compound with immuno-oncology agents, particularly immune checkpoint inhibitors, has been explored in preclinical settings, showing synergistic effects and modulation of the tumor microenvironment.

Synergistic Effects with Immune Checkpoint Inhibitors (e.g., PD-1, CTLA-4 Antibodies)

Preclinical findings suggest that this compound may be effectively combined with immune-oncology approaches for the treatment of solid tumors, exhibiting synergistic effects with antibodies targeting PD-1 and CTLA-4 aacrjournals.orgprnewswire.com. Studies using syngeneic murine colorectal tumor models (MC38 and CT26) have shown strong synergy with anti-PD-1 and anti-CTLA-4 antibodies aacrjournals.orgprnewswire.comaacrjournals.org.

In MC38 colorectal tumor models, this compound as a monotherapy resulted in 40% tumor growth inhibition (TGI), while anti-PD-1 monotherapy showed 74% TGI. The combination of this compound and anti-PD-1 therapy resulted in 97% TGI, demonstrating strong synergy aacrjournals.orgprnewswire.comaacrjournals.org.

In CT26 colorectal tumor models, this compound monotherapy showed 27% TGI, and anti-CTLA-4 monotherapy resulted in 14% TGI. The combination of this compound and anti-CTLA-4 therapy achieved 70% TGI, indicating a synergistic effect aacrjournals.orgprnewswire.comaacrjournals.org.

These findings support further investigation of combining this compound with immune checkpoint inhibitors in preclinical models with the aim of progressing these combinations to clinical evaluation aacrjournals.orgprnewswire.comaacrjournals.org.

Data from preclinical studies investigating this compound in combination with immune checkpoint inhibitors is summarized below:

| Combination Therapy | Preclinical Model | This compound Monotherapy TGI | Checkpoint Inhibitor Monotherapy TGI | Combination TGI | Observed Effect | Reference |

| This compound + anti-PD-1 antibody | MC38 colorectal tumor | 40% | 74% | 97% | Synergy | aacrjournals.orgprnewswire.comaacrjournals.org |

| This compound + anti-CTLA-4 antibody | CT26 colorectal tumor | 27% | 14% | 70% | Synergy | aacrjournals.orgprnewswire.comaacrjournals.org |

Modulation of the Tumor Microenvironment and Immunogenicity

Recent studies have assessed changes in the tumor microenvironment induced by this compound that make it amenable to combination with immune checkpoint inhibitors aacrjournals.org. It is hypothesized that the rapid destruction of tumor microvasculature and the onset of tumor hypoxia and necrosis induced by this compound lead to an efflux of tumor antigens being presented to the immune system aacrjournals.org. This has the potential to elicit an immune response against tumors, even those with a lower mutational load that might not otherwise activate the immune system with checkpoint inhibitors alone aacrjournals.org. The disruption of micro-vasculature caused by this compound further validates its complementary functional role in immune activation when combined with checkpoint inhibitors aacrjournals.org. Assessment of tumors treated with this compound has included evaluating levels of IFNgamma and the presence of CD3+ and CD8+ cells to elucidate changes in the recruitment of T cell populations within the tumor microenvironment aacrjournals.org. A more rapid rate of maturation of dendritic cells upon presentation of antigen is also a potential mechanism associated with changes in the tubulin content of the dendritic cell aacrjournals.org.

Clinical Development of Bnc105

Phase I Clinical Trials in Advanced Solid Tumors

Initial clinical evaluation of BNC105 began with Phase I trials in patients diagnosed with advanced solid tumors for whom standard therapies were no longer effective or available. aspecthuntley.com.aumonsoon.com.au These trials aimed to assess the safety and tolerability of this compound and to determine an appropriate dose for subsequent studies. aspecthuntley.com.aufiercebiotech.commonsoon.com.au The Phase I trial was conducted at multiple clinical sites in Australia. fiercebiotech.comclinicaltrialsarena.com

Phase II Clinical Trials and Targeted Indications

Following the Phase I evaluation, this compound advanced into Phase II clinical trials to further investigate its efficacy in specific cancer types. These trials explored this compound both as a single agent and in combination with other established cancer treatments. monsoon.com.au

Renal Cell Carcinoma (RCC)

This compound has been evaluated in Phase II clinical trials for metastatic renal cell carcinoma (mRCC). clinicaltrialsarena.comnih.govmonsoon.com.aunih.govasx.com.au One significant Phase II trial, known as DisrupTOR-1, investigated this compound in combination with everolimus (B549166) (an mTOR inhibitor). clinicaltrialsarena.comnih.govmonsoon.com.aunih.govasx.com.au This multi-center randomized trial enrolled patients with clear cell mRCC who had received prior therapy, including VEGF-TKI treatment. nih.govasx.com.au Patients were randomized to receive either the combination of this compound and everolimus or everolimus alone. nih.govasx.com.au The primary endpoint of this study was the 6-month progression-free survival (6MPFS). nih.govbiospace.com

Malignant Mesothelioma

This compound has also been investigated in a Phase II clinical trial for patients with advanced malignant pleural mesothelioma (MPM). clinicaltrialsarena.commonsoon.com.aunih.govnih.govasx.com.au This was a single-arm study enrolling patients who had experienced disease progression after receiving first-line chemotherapy with pemetrexed (B1662193) and cisplatin (B142131). monsoon.com.aumonsoon.com.aunih.gov The trial aimed to determine the tumor response rate as the primary objective. monsoon.com.au

Ovarian Cancer

This compound has been evaluated in a Phase I/II clinical trial for ovarian cancer. monsoon.com.auclinicaltrialsarena.comasx.com.aumonsoon.com.au This trial investigated this compound in combination with carboplatin (B1684641) and gemcitabine (B846). clinicaltrialsarena.commonsoon.com.aumonsoon.com.au The trial was designed as a multi-center study conducted in Australia and the US. clinicaltrialsarena.commonsoon.com.aumonsoon.com.au Preclinical data supported the use of this compound in combination with platinum-based therapies, showing synergy in animal models. monsoon.com.aumonsoon.com.au

The Phase I component of the ovarian cancer trial achieved a high positive response rate in 10 out of 15 patients based on RECIST 1.1 and/or GCIG CA125 criteria. asx.com.au A dose of 12 mg/m² was identified as the recommended dose for the Phase II part of this combination trial. asx.com.au Biomarker analyses in this trial also indicated a response consistent with this compound activity, with similar biomarkers observed in previous this compound studies, including the renal cancer trial. asx.com.au

Evaluation of this compound in Combination Regimens

This compound has been evaluated in combination with other therapeutic agents in various cancer types to potentially enhance anti-tumor activity.

Combination with Everolimus in RCC

A phase I/II clinical trial investigated BNC105P (a prodrug form of this compound) in combination with everolimus (an mTOR inhibitor) in patients with metastatic renal cell carcinoma (mRCC) who had previously been treated with VEGF-TKI therapies. nih.govbiospectrumasia.comnih.gov Preclinical studies had suggested a possible synergy between BNC105P and everolimus. nih.govnih.gov

The phase I portion of the study enrolled 15 patients to evaluate increasing doses of BNC105P with a standard dose of everolimus. nih.govnih.gov The recommended phase II dose (RP2D) was identified as BNC105P at 16 mg/m² with everolimus at 10 mg daily. nih.govnih.gov

In the phase II portion, 139 patients were randomized to receive either the combination of BNC105P and everolimus (Arm A) or everolimus alone (Arm B). nih.govnih.gov The primary endpoint was the 6-month progression-free survival (6MPFS). nih.govnih.gov

Data from the phase I study indicated clinical benefit and sustained therapy, with some patients remaining on therapy for up to 18 months. biospectrumasia.com Eight out of 12 patients in the phase I study achieved disease stabilization. biospectrumasia.com

The phase II study results showed that the 6MPFS was similar between the two arms (Arm A: 33.82% vs. Arm B: 30.30%, P=0.66), and no significant difference in median PFS was observed (Arm A: 4.7 months vs. Arm B: 4.1 months; P=0.49). nih.govnih.gov One complete response and one partial response were observed in the combination arm, while two partial responses were seen in the everolimus alone arm. nih.gov

Biomarker analyses in the phase I/II study suggested that changes in certain biomarkers, such as matrix metalloproteinase-9, stem cell factor, sex hormone binding globulin, and serum amyloid A protein, were associated with clinical outcome with BNC105P. nih.govnih.gov

Combination with Carboplatin and Gemcitabine in Ovarian Cancer

BNC105P has also been evaluated in a phase I study in combination with carboplatin and gemcitabine in women with partially platinum-sensitive ovarian cancer in first or second relapse. biospectrumasia.comsci-hub.seasco.orgnih.gov The primary objective was to determine the recommended dose of BNC105P in this combination. sci-hub.senih.gov

Fifteen patients were enrolled in the phase I study. biospectrumasia.comsci-hub.seasco.orgnih.gov Patients received carboplatin and gemcitabine along with escalating doses of BNC105P. sci-hub.senih.gov The recommended dose was established as BNC105P 12 mg/m² with gemcitabine 1000 mg/m² and carboplatin AUC4. sci-hub.seasco.orgnih.gov

Ten out of 15 patients (67%) achieved a complete or partial response according to CA125 and/or RECIST criteria. sci-hub.seasco.orgnih.gov Four out of 13 patients (31%) responded by RECIST alone. sci-hub.senih.gov The median progression-free survival was 5.9 months. sci-hub.senih.gov Biomarker analyses indicated that increases in blood levels of ferritin, interleukin-8, interleukin-16, and macrophage inflammatory protein-1beta post-BNC105P administration were consistent with a pharmacodynamic response. asco.org

Clinical Assessment of Tumor Response and Disease Control

Clinical trials involving this compound have assessed tumor response and disease control using standard endpoints such as objective response rate and disease stabilization.

Objective Response Rates and Disease Stabilization

Objective Response Rate (ORR) is defined as the proportion of patients who achieve a complete response (no detectable evidence of tumor) or a partial response (a significant decrease in tumor size) to therapy. nih.govastrazeneca-us.com Disease Stabilization refers to the halting of tumor growth. nih.govastrazeneca-us.com

In the phase I/II study of BNC105P with everolimus in mRCC, one complete response and one partial response were observed in the combination arm, and two partial responses were seen in the everolimus alone arm. nih.gov In the phase I portion of this trial, eight out of 12 patients achieved disease stabilization. biospectrumasia.com

In the phase I study of BNC105P with carboplatin and gemcitabine in ovarian cancer, 10 out of 15 patients (67%) achieved a complete or partial response based on CA125 and/or RECIST criteria, with four out of 13 (31%) showing a response by RECIST alone. sci-hub.seasco.orgnih.gov The median progression-free survival was 5.9 months. sci-hub.senih.gov

While specific objective response rates for this compound as a monotherapy are not extensively detailed in the provided text, some patients receiving this compound as monotherapy in earlier trials experienced disease stabilization, with one case of durable partial response noted. nih.gov

Data from clinical trials evaluating this compound in combination regimens are summarized in the table below:

| Combination Regimen | Cancer Type | Phase | Number of Patients Evaluated for Response | Objective Response (CR + PR) | Disease Stabilization (SD) | Median PFS |

| BNC105P + Everolimus | mRCC | I | 12 | Not specified | 8 patients | Not specified |

| BNC105P + Everolimus | mRCC | II | 69 (Arm A) | 1 CR, 1 PR nih.gov | Not specified | 4.7 months nih.govnih.gov |

| Everolimus (alone) | mRCC | II | 67 (Arm B) | 2 PR nih.gov | Not specified | 4.1 months nih.govnih.gov |

| BNC105P + Carboplatin + Gemcitabine | Ovarian | I | 15 | 10 patients (67%) sci-hub.seasco.orgnih.gov | Not specified | 5.9 months sci-hub.senih.gov |

| This compound + Pembrolizumab (B1139204) | Melanoma | Trial Planned | Not applicable | To be evaluated clinicalleader.com | To be evaluated clinicalleader.com | To be evaluated clinicalleader.com |

Regulatory Status and Ongoing Clinical Investigations

This compound, a vascular disrupting agent (VDA) and tubulin polymerization inhibitor, has advanced through various stages of clinical development for the treatment of solid tumors and hematologic malignancies. The compound has been developed by Bionomics. clinicaltrialsarena.comspringer.comnih.gov

This compound achieved Investigational New Drug (IND) status from the US Food and Drug Administration (FDA), allowing for the initiation of clinical trials in the United States. clinicaltrialsarena.commonsoon.com.auaspecthuntley.com.au

Clinical investigations of this compound have included both monotherapy and combination trials across different cancer types.

Phase I Trials:

Initial Phase I clinical trials evaluated this compound in patients with advanced solid tumors for whom standard therapy had failed or was unavailable. aspecthuntley.com.au These trials aimed to establish a dose for Phase II studies and gather preliminary evidence of anti-tumor activity consistent with its proposed mechanism of action, which involves disrupting tumor blood vessels and inhibiting tubulin polymerization. aspecthuntley.com.au

In a first-in-human Phase I study, BNC105P (a phosphate (B84403) prodrug of this compound) was administered intravenously. researchgate.net This study enrolled twenty-one subjects with advanced solid tumors across six dose levels ranging from 2.1 to 18.9 mg/m². researchgate.net The recommended dose for Phase II evaluation was identified as 16 mg/m². aspecthuntley.com.auresearchgate.net Pharmacodynamically active plasma levels were achieved, with a dose-dependent reduction in polymerized tubulin levels observed in peripheral blood mononuclear cells (PBMCs), indicating on-target action. researchgate.net Dynamic Contrast Enhanced-MRI (DCE-MRI) also showed changes in blood flow within tumor lesions in several subjects, supporting the vascular disrupting effect. researchgate.netasx.com.au

A Phase I trial also investigated this compound in combination with everolimus (Afinitor) in patients with advanced cancers. clinicaltrialsarena.combiospectrumasia.com This study enrolled twelve patients, with some completing multiple cycles of treatment. clinicaltrialsarena.combiospectrumasia.com Preliminary results indicated that the combination was well tolerated. clinicaltrialsarena.combiospectrumasia.com Plasma pharmacokinetic analysis showed no interaction between this compound and everolimus, supporting the compatibility of the combination at their respective recommended doses (16 mg/m² for this compound and 10 mg daily for everolimus). biospectrumasia.comncats.io

Phase II Trials:

Following Phase I studies, this compound progressed to Phase II clinical trials in specific cancer types. clinicaltrialsarena.comresearchgate.net

Renal Cell Carcinoma (RCC): A multi-center Phase II clinical trial evaluated this compound in combination with everolimus in patients with progressive metastatic RCC who had previously failed tyrosine kinase inhibitor (TKI) therapy. biospectrumasia.com This randomized Phase II trial aimed to compare the efficacy of everolimus alone versus everolimus in combination with this compound. nih.govmonsoon.com.au While the primary endpoint was not met in an unselected patient population, correlative studies suggested potential biomarkers that may warrant further investigation. ncats.io Preclinical studies had indicated that combining this compound with agents targeting VEGF and mTOR signaling, such as everolimus and pazopanib (B1684535), could enhance anti-tumor effects and increase survival in animal models of renal cancer. nih.gov

Mesothelioma: this compound was evaluated as a second-line chemotherapy in a single-arm Phase II trial for advanced malignant pleural mesothelioma in patients progressing after first-line chemotherapy with pemetrexed and cisplatin. biospectrumasia.comncats.io Thirty patients were enrolled. biospectrumasia.com While the drug was reported as safe and tolerable, the observed response rate as a single agent was deemed insufficient to support further development in this indication as a monotherapy. ncats.io Statistically significant changes were observed in candidate biomarkers consistent with the vascular activity of this compound, including changes in MIP-1beta, IL-8, IL-10, TNFR2, and IL-16. biospectrumasia.com

Ovarian Cancer: this compound has also been evaluated in a Phase I/II clinical trial for ovarian cancer in combination with carboplatin and gemcitabine. clinicaltrialsarena.comspringer.com This trial was conducted across sites in Australia, New Zealand, and the US. clinicaltrialsarena.com

Chronic Lymphocytic Leukemia (CLL): A Phase I/II trial of this compound in patients with CLL was initiated based on preclinical findings showing that this compound induced apoptosis in CLL cells by activating JNK and inducing Noxa. aacrjournals.org However, preclinical development for CLL was later discontinued (B1498344). springer.com

Melanoma: this compound has been evaluated in a combination trial with pembrolizumab (Keytruda), an anti-PD-1 immune-oncology drug, in patients with advanced melanoma who were unresponsive to standard treatments. clinicalleader.com This trial aimed to investigate whether the combination could improve the immunogenicity of cancer and extend the benefit of anti-PD-1 therapies. clinicalleader.com The trial involved dose escalation and an expansion cohort with paired biopsies to assess the effects of the combination. clinicalleader.com

Discontinued Programs:

Based on the available information, preclinical development of this compound for Chronic Lymphocytic Leukemia and Colorectal Cancer was discontinued as of February 2023. springer.com

Regulatory Status:

As of late 2024, Bionomics, the developer of this compound, re-domiciled from Australia to the USA and became a wholly owned subsidiary of Neuphoria Therapeutics. springer.com this compound is listed as being available for licensing. springer.com

Summary of Clinical Trials:

| Trial Phase | Indication(s) | Study Design | Status / Key Findings | Citations |

| Phase I | Advanced Solid Tumors | Monotherapy, Dose Escalation | Recommended Phase II dose identified (16 mg/m²). Evidence of on-target activity (tubulin polymerization inhibition) and vascular effects (DCE-MRI). | aspecthuntley.com.auresearchgate.netasx.com.au |